molecular formula C19H22N2 B5216718 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole

2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole

Cat. No. B5216718
M. Wt: 278.4 g/mol
InChI Key: JOLKNSONKNVZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DMXB-A, and it belongs to the class of benzimidazole derivatives.

Mechanism of Action

The mechanism of action of DMXB-A involves the activation of the α7 nAChR, which leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of the receptor also leads to the modulation of various intracellular signaling pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to improve cognitive function, reduce inflammation, and protect against oxidative stress. DMXB-A has also been shown to have analgesic effects and to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments. It has a high affinity for the α7 nAChR, which makes it a useful tool for studying the receptor's function. DMXB-A is also relatively stable and has good solubility in aqueous and organic solvents. However, DMXB-A can be expensive to synthesize, and its effects can be dose-dependent, which can complicate experimental design.

Future Directions

There are several future directions for DMXB-A research. One area of interest is the development of DMXB-A analogs with improved pharmacokinetic properties and selectivity for the α7 nAChR. Another area of interest is the investigation of the effects of DMXB-A on other physiological systems, such as the immune system and the cardiovascular system. DMXB-A may also have potential applications in the treatment of various neurological disorders, such as multiple sclerosis and epilepsy.
Conclusion:
In conclusion, DMXB-A is a chemical compound that has significant potential for scientific research applications. It has been extensively studied for its neuroprotective effects and its ability to modulate the α7 nAChR. DMXB-A has several advantages for lab experiments, but its effects can be dose-dependent, and it can be expensive to synthesize. Future research directions for DMXB-A include the development of analogs with improved properties and the investigation of its effects on other physiological systems.

Synthesis Methods

The synthesis of DMXB-A involves the reaction of 2-aminobenzimidazole with 3-(3,5-dimethylphenyl)-2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form the final product. The synthesis method has been optimized to obtain high yields of DMXB-A with good purity.

Scientific Research Applications

DMXB-A has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes such as learning, memory, and inflammation. DMXB-A has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-13-8-14(2)10-16(9-13)11-15(3)12-19-20-17-6-4-5-7-18(17)21-19/h4-10,15H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLKNSONKNVZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)CC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.